![molecular formula C21H20N4O4 B2501852 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydrochinazolin-2,4-dion CAS No. 2319877-96-6](/img/structure/B2501852.png)

1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydrochinazolin-2,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

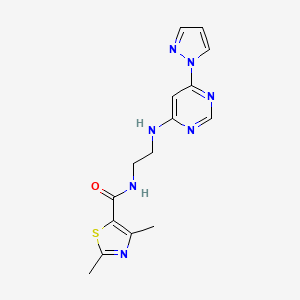

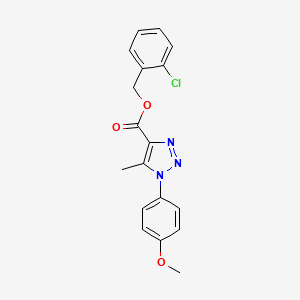

1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is an intriguing synthetic compound belonging to the class of heterocyclic organic compounds

Wissenschaftliche Forschungsanwendungen

- 1,3,5-Trisubstituierte-1H-Pyrazole, eine Klasse von Verbindungen, die mit unserem Zielmolekül verwandt sind, besitzen hervorragende Fluoreszenzeigenschaften. Diese Verbindungen können als photolumineszierende Materialien, organische nichtlineare optische Materialien und photorefraktive Materialien verwendet werden .

- Pyrazolin-Derivate, einschließlich derer, die strukturell mit unserer Verbindung verwandt sind, wurden in der Medizin untersucht. Insbesondere:

- Triarylpyrazolin-Verbindungen, ähnlich unserem Molekül, finden in der Textilindustrie Verwendung als fluoreszierende Weißmacher .

- Als Laserfarbstoffe und fluoreszierende Sonden haben Pyrazolin-Verbindungen in High-Tech-Anwendungen an Bedeutung gewonnen .

- Obwohl nicht direkt mit unserer Verbindung verwandt, liefert die Forschung über hydrolysierende Reaktionen und die Reinigung spezifischer Moleküle (wie (-)MPGM) wertvolle Erkenntnisse für industrielle Anwendungen .

Fluoreszierende Sonden und Materialien

Medizinische Anwendungen

Textilindustrie

High-Tech-Bereiche

Hydrolysierende Reaktionen

Stereoisomeren-Synthese

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, including the formation of the oxadiazole ring and subsequent attachment to the tetrahydroquinazoline core. Common starting materials include 2-methoxybenzoyl hydrazide and propylamine. The reaction conditions often require the use of catalysts, such as sulfuric acid or phosphoric acid, to facilitate ring closure and ensure high yields.

Industrial Production Methods: Industrial production may involve optimization of the laboratory synthesis route to scale up the process, ensuring reproducibility and cost-efficiency. Large-scale synthesis often incorporates automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo several types of chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, certain functional groups within the molecule may be oxidized to form new products.

Reduction: Similarly, reducing agents can lead to the reduction of specific functional groups.

Substitution: Various substituents can be introduced onto the quinazoline or oxadiazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may employ reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

Reduction reactions often use sodium borohydride or lithium aluminum hydride.

Substitution reactions can be facilitated by using halides and suitable nucleophiles or electrophiles.

Major Products Formed:

Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction might yield alcohols or amines.

Substitution reactions can produce a variety of derivatives with altered physicochemical properties.

Chemistry:

Study of reaction mechanisms and synthesis of complex molecules.

Development of novel heterocyclic compounds with improved properties.

Biology:

Investigation of biological activities, such as enzyme inhibition or receptor binding.

Potential use as a probe in biochemical assays.

Medicine:

Evaluation of therapeutic potentials, including anti-inflammatory, anticancer, or antimicrobial properties.

Design and development of new pharmaceuticals based on its structural framework.

Industry:

Application in the development of advanced materials, such as organic semiconductors or polymers.

Use as intermediates in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Wirkmechanismus

The mechanism by which 1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to observed effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby preventing substrate processing.

Vergleich Mit ähnlichen Verbindungen

1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-butyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Eigenschaften

IUPAC Name |

1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N4O4/c1-3-12-24-20(26)14-8-4-6-10-16(14)25(21(24)27)13-18-22-19(23-29-18)15-9-5-7-11-17(15)28-2/h4-11,14H,3,12-13H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGMZJKOUKDWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N4O4+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)

![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)

![N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2501782.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)